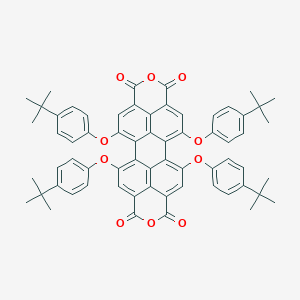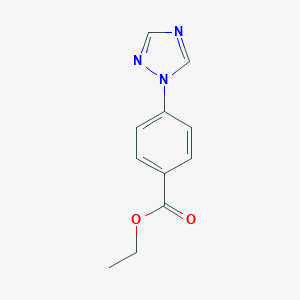
4-(1,2,4-トリアゾール-1-イル)安息香酸エチル
概要
説明
Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a chemical compound with the molecular formula C₁₁H₁₁N₃O₂. It is characterized by the presence of a triazole ring attached to a benzoate ester. This compound is known for its applications in various fields, including medicinal chemistry and materials science .
科学的研究の応用
Ethyl 4-(1,2,4-triazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
Target of Action
Ethyl 4-(1,2,4-triazol-1-YL)benzoate is a compound that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . These cell lines are commonly used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
It is known that the compound interacts with cancer cells and inhibits their proliferation . This is likely due to the presence of the 1,2,4-triazole moiety, which is known to actively contribute to binding to the active site of enzymes .
Pharmacokinetics
It is known that for all compounds, hydroxylation of the ch2 group next to the triazole and hydrolysis of the ester bond were suggested as the common metabolic pathway .
Result of Action
The result of Ethyl 4-(1,2,4-triazol-1-YL)benzoate’s action is the inhibition of cancer cell proliferation . Some of the hybrids of this compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values ranging from 15.6 to 23.9 µM . This indicates that the compound has a significant cytotoxic effect on these cancer cells.
Action Environment
The action of Ethyl 4-(1,2,4-triazol-1-YL)benzoate can be influenced by various environmental factors. For instance, the compound is a white to yellow powder or crystals and is stored at room temperature . These physical properties could potentially affect the compound’s stability, efficacy, and action.
生化学分析
Biochemical Properties
Ethyl 4-(1,2,4-triazol-1-YL)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with β-tubulin via hydrogen bonding, which can affect the stability and dynamics of microtubules . Additionally, Ethyl 4-(1,2,4-triazol-1-YL)benzoate can inhibit certain enzymes, thereby modulating biochemical pathways and cellular processes .
Cellular Effects
Ethyl 4-(1,2,4-triazol-1-YL)benzoate has notable effects on different types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that Ethyl 4-(1,2,4-triazol-1-YL)benzoate can induce apoptosis in cancer cells, such as MCF-7 and HCT-116, by affecting the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Ethyl 4-(1,2,4-triazol-1-YL)benzoate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can form hydrogen bonds with specific amino acids in enzymes, thereby inhibiting their activity . Additionally, Ethyl 4-(1,2,4-triazol-1-YL)benzoate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the alteration of cellular pathways and processes, contributing to its biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-(1,2,4-triazol-1-YL)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-(1,2,4-triazol-1-YL)benzoate remains stable under room temperature conditions, but its activity may decrease over extended periods . Long-term exposure to Ethyl 4-(1,2,4-triazol-1-YL)benzoate can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of Ethyl 4-(1,2,4-triazol-1-YL)benzoate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, Ethyl 4-(1,2,4-triazol-1-YL)benzoate can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses .
Metabolic Pathways
Ethyl 4-(1,2,4-triazol-1-YL)benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of Ethyl 4-(1,2,4-triazol-1-YL)benzoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Ethyl 4-(1,2,4-triazol-1-YL)benzoate can be transported across cell membranes via active transport mechanisms, ensuring its effective distribution within target tissues .
Subcellular Localization
Ethyl 4-(1,2,4-triazol-1-YL)benzoate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, Ethyl 4-(1,2,4-triazol-1-YL)benzoate can localize to the mitochondria, where it influences mitochondrial function and energy production . Its subcellular localization is crucial for its role in modulating cellular processes and biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-(1,2,4-triazol-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzoic acid with sodium azide to form 4-azidobenzoic acid. This intermediate is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with ethyl propiolate to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl 4-(1,2,4-triazol-1-yl)benzoate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethyl 4-(1,2,4-triazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of 4-(1,2,4-triazol-1-yl)benzyl alcohol.
Substitution: Formation of substituted benzoates.
類似化合物との比較
Ethyl 4-(1,2,4-triazol-1-yl)benzoate can be compared with other triazole-containing compounds:
1,2,4-Triazole: A simple triazole ring without additional functional groups.
4-(1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-(1,2,4-Triazol-1-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an ester.
These compounds share similar chemical properties but differ in their reactivity and applications. Ethyl 4-(1,2,4-triazol-1-yl)benzoate is unique due to its ester functionality, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
ethyl 4-(1,2,4-triazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-3-5-10(6-4-9)14-8-12-7-13-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJUAOCGUGUBIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627082 | |
| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-48-6 | |
| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

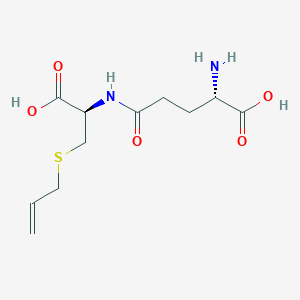


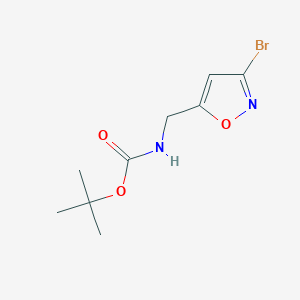

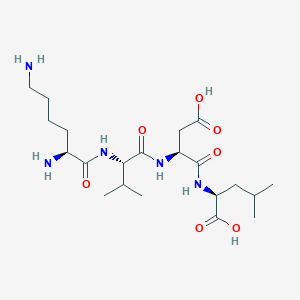
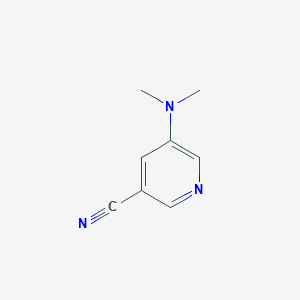


![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
